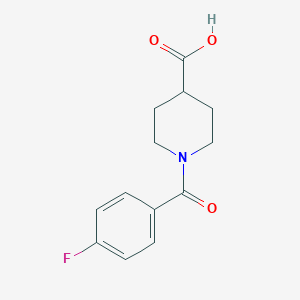

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBBVBPNOXXVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354648 | |

| Record name | 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139679-45-1 | |

| Record name | 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Acylation-Carboxylation Method

The most widely reported approach involves:

-

Acylation of Piperidine :

-

Carboxylation :

-

Reagents : Carbon dioxide (CO₂) under high pressure (5–10 atm), aqueous NaOH.

-

Conditions : 80–100°C for 6–12 hours, yielding the carboxylic acid via Kolbe-Schmitt reaction.

-

Purification : Acidification to pH 3–4 precipitates the product, followed by recrystallization from ethanol/water.

-

Key Data :

| Step | Yield (%) | Purity (%) | Characterization |

|---|---|---|---|

| 1 | 85–90 | 95 | NMR, IR |

| 2 | 70–75 | 98 | HPLC, MS |

Alternative Hydrolysis of Ester Intermediates

A patent (EP0294183) describes an ester hydrolysis route:

-

Synthesis of Ethyl 1-(4-Fluorobenzoyl)piperidine-4-carboxylate :

-

Hydrolysis :

-

Reagents : 5N NaOH in ethanol/water (1:1).

-

Conditions : 24 hours at room temperature, acidified with HCl to isolate the product.

-

Advantages : Avoids high-pressure CO₂, suitable for small-scale synthesis.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods prioritize scalability and efficiency:

-

Acylation : Automated flow reactors enable rapid mixing of piperidine and 4-fluorobenzoyl chloride, reducing side reactions.

-

Carboxylation : Supercritical CO₂ systems enhance reaction rates and yield.

Optimized Parameters :

| Parameter | Laboratory | Industrial |

|---|---|---|

| Temperature (°C) | 80 | 100–120 |

| Pressure (atm) | 5 | 10–15 |

| Reaction Time (h) | 12 | 4–6 |

| Throughput (kg/day) | 0.1 | 50–100 |

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves carboxylation efficiency by 15–20%.

-

Solvent Systems : MIBK outperforms DCM in yield (92% vs. 85%) due to better CO₂ solubility.

Optimization Strategies

Reaction Condition Tuning

Purification Techniques

-

Recrystallization : Ethanol/water (1:1) achieves >99% purity.

-

Chromatography : Silica gel with chloroform/methanol (5:1) resolves residual esters.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Acylation-Carboxylation | 75 | 98 | 12 | High |

| Ester Hydrolysis | 88 | 99 | 18 | Moderate |

| Industrial Flow | 90 | 97 | 8 | Very High |

Trade-offs : Ester hydrolysis offers superior purity but higher costs due to chromatographic steps. Industrial flow systems balance cost and scalability.

Emerging Methodologies

Enzymatic Carboxylation

Recent studies explore lipase-catalyzed reactions for greener synthesis:

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic aqueous solutions.

Products: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in anhydrous solvents such as tetrahydrofuran.

Products: Reduction can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Usually performed in polar aprotic solvents like dimethyl sulfoxide.

Products: Substitution reactions can replace the fluorine atom with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Recent studies have identified 1-(4-fluorobenzoyl)piperidine derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammatory processes. For instance, compound G1, derived from modifications of the piperidine structure, exhibited significant analgesic effects in models of arthritis and acute pancreatitis, indicating its potential as a candidate for treating inflammation-related diseases . The compound's ability to modulate inflammatory markers such as COX-2 and TNF-α further supports its therapeutic promise.

Cancer Therapeutics

Research has also highlighted the antiproliferative effects of benzoylpiperidine derivatives on various cancer cell lines. For example, compounds with the 4-(p-fluorobenzoyl)piperidine moiety demonstrated notable activity against human breast and ovarian cancer cells, with IC50 values indicating effective inhibition of cancer cell growth . These findings suggest that modifications to the piperidine structure can enhance selectivity and potency against specific cancer types.

Neuroleptic Drug Development

The unique structural features of 1-(4-fluorobenzoyl)piperidine derivatives have made them candidates for neuroleptic drug development. Compound 35, which incorporates this moiety, showed affinity for serotoninergic and dopaminergic receptors, suggesting potential use as an atypical antipsychotic with a reduced risk of extrapyramidal side effects . This is particularly significant in developing safer therapeutic options for psychiatric disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-(4-fluorobenzoyl)piperidine derivatives is crucial for optimizing their pharmacological properties. Studies have indicated that specific substitutions on the piperidine ring can significantly influence biological activity. For instance, variations at the 3- or 4-position on the piperidine ring have been shown to affect sEH inhibitory activity, with certain configurations yielding better results in terms of potency and selectivity .

Case Study: GAT-1 Selective PET Radioligands

In a study focused on synthesizing GAT-1 selective PET radioligands, derivatives based on 1-(4-fluorobenzoyl)piperidine were evaluated for their brain uptake and imaging capabilities. The findings revealed that modifications to the carboxylic acid group impacted CNS penetration, highlighting the importance of structural optimization in developing effective neuroimaging agents .

Case Study: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Another application involves the use of 1-(4-fluorobenzoyl)piperidine derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). These compounds have shown promise in managing metabolic syndrome by modulating cortisol metabolism, thereby influencing glucose homeostasis and fat distribution .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The piperidine ring provides structural rigidity, while the carboxylic acid group can participate in ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Halogenated Benzoyl Derivatives

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS 352673-16-6) :

- 1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid (CAS 927990-26-9): Replaces benzoyl with chlorophenoxy acetyl. The phenoxy group introduces ether oxygen, enhancing hydrogen-bonding capacity but reducing electrophilicity at the carbonyl .

Aromatic Heterocycle Derivatives

1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic Acid (CAS 1400540-11-5) :

Modifications at the 4-Position

Carboxylic Acid Derivatives

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid :

N-Butyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide :

Salt and Protected Forms

- 1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride (CAS 733797-83-6) :

- 4-(Fmoc-amino)-1-(4-fluorobenzyl)-4-piperidinecarboxylic Acid (CAS 916421-79-9): Fmoc protection facilitates solid-phase peptide synthesis but increases molecular weight (MW ~500 g/mol) .

Key Physicochemical Properties

Implications for Drug Design

- Electron-Withdrawing Groups : Fluorine and chlorine enhance carbonyl electrophilicity, favoring interactions with serine or cysteine residues in enzyme targets.

- Hydrogen-Bonding Motifs: Triazole () and benzimidazole () derivatives introduce additional H-bond acceptors/donors, critical for affinity optimization.

- Salt Forms : Hydrochloride salts (e.g., ) improve bioavailability, while Fmoc protection () aids in peptide-based drug delivery.

Biological Activity

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-fluorobenzoyl group. Its molecular formula is CHFNO, and it has a molecular weight of 223.23 g/mol. The presence of the fluorine atom enhances its lipophilicity, which is crucial for its interaction with biological targets.

The compound exhibits its biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. This inhibition has implications for pain management and neuroprotection.

Key Mechanisms:

- Inhibition of MAGL : Studies have shown that this compound acts as a competitive inhibitor of MAGL, leading to increased levels of endocannabinoids, which can modulate pain and inflammation .

- Receptor Affinity : The compound demonstrates notable affinity for serotoninergic (5-HT) and dopaminergic (D) receptors, suggesting potential applications in treating psychiatric disorders .

Antiproliferative Effects

This compound has been evaluated for its antiproliferative activity against various cancer cell lines. The results indicate that it exhibits significant cytotoxic effects:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (breast) | 19.9 |

| MCF-7 (breast) | 75.3 |

| OVCAR-3 (ovarian) | 31.5 |

| COV318 (ovarian) | 43.9 |

These findings suggest that the compound selectively targets cancer cells while sparing non-cancerous cells, making it a promising candidate for further development .

Case Studies

- Study on MAGL Inhibition : A study demonstrated that derivatives of benzoylpiperidine, including this compound, showed potent inhibition of MAGL with an IC value as low as 80 nM for some analogs. This study highlighted the compound's potential in modulating the endocannabinoid system for therapeutic effects .

- Neuropharmacological Assessment : In another investigation, the compound's interaction with serotonin receptors was analyzed. It showed a favorable profile with reduced extrapyramidal side effects compared to traditional antipsychotics like haloperidol, indicating its potential use as a neuroleptic drug .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, compounds within this class typically exhibit favorable absorption and distribution characteristics due to their lipophilic nature.

Q & A

Q. Advanced Research Focus

- Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH to enhance aqueous solubility .

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., methyl or tert-butyl esters) for improved membrane permeability .

- Co-solvent Systems : Use DMSO:water (1:4) or PEG-400 for in vitro assays .

How do structural modifications influence the pharmacological profile of fluorobenzoyl-piperidine derivatives?

Q. Advanced Research Focus

- Substitution Patterns : Replace the 4-fluoro group with chloro or methyl to alter lipophilicity (logP: −0.19 to 0.28) and target binding .

- Piperidine Conformation : Lock the piperidine ring in a chair conformation via tert-butoxycarbonyl (Boc) protection to study steric effects on activity .

- Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to modulate acidity and binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.